molecular formula C12H13NS B12728183 4H-Cyclopentathiazole, 3a,5,6,6a-tetrahydro-2-phenyl-, cis- CAS No. 96159-93-2

4H-Cyclopentathiazole, 3a,5,6,6a-tetrahydro-2-phenyl-, cis-

Cat. No.: B12728183
CAS No.: 96159-93-2
M. Wt: 203.31 g/mol
InChI Key: UYXYIVZSKJTQIZ-MNOVXSKESA-N
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Description

4H-Cyclopentathiazole, 3a,5,6,6a-tetrahydro-2-phenyl-, cis- is a heterocyclic compound with the molecular formula C12H13NS This compound is characterized by a cyclopentathiazole ring system fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Cyclopentathiazole, 3a,5,6,6a-tetrahydro-2-phenyl-, cis- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentanone derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4H-Cyclopentathiazole, 3a,5,6,6a-tetrahydro-2-phenyl-, cis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

4H-Cyclopentathiazole, 3a,5,6,6a-tetrahydro-2-phenyl-, cis- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 4H-Cyclopentathiazole, 3a,5,6,6a-tetrahydro-2-phenyl-, cis- exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4H-Cyclopentathiazole, 2-(dimethylamino)-3a,5,6,6a-tetrahydro-
  • 2-Phenyl-3a,4,5,6-tetrahydro-2H-cyclopentapyrazol-3-one

Uniqueness

4H-Cyclopentathiazole, 3a,5,6,6a-tetrahydro-2-phenyl-, cis- is unique due to its specific ring structure and the presence of both a thiazole and a phenyl group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

CAS No.

96159-93-2

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

(3aR,6aS)-2-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]thiazole

InChI

InChI=1S/C12H13NS/c1-2-5-9(6-3-1)12-13-10-7-4-8-11(10)14-12/h1-3,5-6,10-11H,4,7-8H2/t10-,11+/m1/s1

InChI Key

UYXYIVZSKJTQIZ-MNOVXSKESA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C1)SC(=N2)C3=CC=CC=C3

Canonical SMILES

C1CC2C(C1)SC(=N2)C3=CC=CC=C3

Origin of Product

United States

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